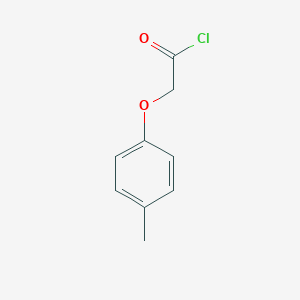

(4-Methylphenoxy)acetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVSVAJNUZCUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450415 | |

| Record name | p-Tolyloxy-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15516-47-9 | |

| Record name | p-Tolyloxy-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenoxy)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methylphenoxy)acetyl chloride, a key intermediate in organic synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its applications in research and drug development.

Chemical Structure and Identification

This compound, also known as p-tolyloxyacetyl chloride, is an acyl chloride derivative of 4-methylphenoxyacetic acid. Its structure features a p-cresol moiety linked via an ether bond to an acetyl chloride group.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(4-methylphenoxy)acetyl chloride[1] |

| CAS Number | 15516-47-9[1] |

| Molecular Formula | C₉H₉ClO₂[1] |

| Molecular Weight | 184.62 g/mol [1][2] |

| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)Cl[1] |

| InChI Key | VUVSVAJNUZCUFV-UHFFFAOYSA-N[1] |

| Synonyms | p-Tolyloxy-acetyl chloride, 4-Methyl Phenoxy Acetyl Chloride[1] |

Physicochemical and Spectroscopic Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| XLogP3 | 2.8 | Computed by PubChem[1] |

Table 3: Computed Spectroscopic Data

| Spectrum Type | Predicted Peaks/Signals |

| ¹H-NMR | Aromatic protons (approx. 6.8-7.2 ppm), methylene protons (-O-CH₂-CO-) (approx. 4.7 ppm), methyl protons (-CH₃) (approx. 2.3 ppm). |

| ¹³C-NMR | Carbonyl carbon (approx. 170 ppm), aromatic carbons (approx. 115-155 ppm), methylene carbon (approx. 65 ppm), methyl carbon (approx. 20 ppm). |

| IR Spectroscopy | Strong C=O stretch (approx. 1780-1820 cm⁻¹), C-O-C stretch (approx. 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹), C-Cl stretch (approx. 650-850 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 184, with a characteristic M+2 peak due to the ³⁷Cl isotope. |

Synthesis and Purification

This compound is typically synthesized from 4-methylphenoxyacetic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol describes the synthesis of this compound from 4-methylphenoxyacetic acid and thionyl chloride.

Materials:

-

4-methylphenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2]

-

Anhydrous work-up and distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylphenoxyacetic acid in anhydrous DCM.

-

Slowly add an excess of thionyl chloride (approximately 2 molar equivalents) to the suspension at room temperature.[2]

-

Heat the reaction mixture to reflux (around 40-50 °C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.[2]

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Chemical Transformations

As a reactive acyl chloride, this compound is a versatile intermediate for introducing the (4-methylphenoxy)acetyl moiety into various molecules. Its primary reactions involve nucleophilic acyl substitution at the carbonyl carbon.

Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

General Reaction Scheme: R¹R²NH + Cl-CO-CH₂-O-C₆H₄-CH₃ → R¹R²N-CO-CH₂-O-C₆H₄-CH₃ + HCl

Ester Formation

Reaction with alcohols or phenols yields the corresponding esters. This is a common strategy for creating derivatives with modified solubility and pharmacokinetic properties.

General Reaction Scheme: R-OH + Cl-CO-CH₂-O-C₆H₄-CH₃ → R-O-CO-CH₂-O-C₆H₄-CH₃ + HCl

Caption: Key reactions of this compound with various nucleophiles.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.[2] The ability to readily form amide and ester linkages makes it a valuable tool for medicinal chemists in lead optimization and the development of prodrugs. The (4-methylphenoxy)acetic acid core is found in some herbicides, and its derivatives are explored for other agrochemical applications.[2]

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water and is moisture-sensitive. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3][4] Storage should be in a tightly sealed container under an inert atmosphere in a cool, dry place.[3][4]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions in place.

References

An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride (CAS: 15516-47-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methylphenoxy)acetyl chloride, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and its applications in the development of bioactive molecules.

Chemical and Physical Properties

This compound, with the CAS number 15516-47-9, is an acyl chloride derivative of (4-methylphenoxy)acetic acid.[1] It is a reactive compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15516-47-9 | [2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water. Soluble in aprotic organic solvents like DCM, THF, and DMF. | [1][4] |

| InChI Key | VUVSVAJNUZCUFV-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra were not found in the reviewed literature, typical spectral characteristics can be predicted based on its structure.

-

¹H NMR: Expected signals would include a singlet for the methyl protons, aromatic protons in the p-substituted pattern, and a singlet for the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: Expected signals would include peaks for the methyl carbon, aromatic carbons, the methylene carbon, and a downfield signal for the carbonyl carbon.

-

IR Spectroscopy: A strong absorption band characteristic of the acid chloride carbonyl group (C=O) is expected around 1780-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

This compound is a reactive acylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.[1] It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.[1]

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented.

Method 1: From (4-Methylphenoxy)acetic acid and Thionyl Chloride [1]

This is a common and efficient method for the preparation of acyl chlorides from carboxylic acids.

-

Reaction Scheme: (4-Methylphenoxy)acetic acid + SOCl₂ → this compound + SO₂ + HCl

-

Reagents and Equipment:

-

(4-Methylphenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap for acidic gases (SO₂ and HCl)

-

Heating mantle

-

Distillation apparatus for purification

-

-

Procedure:

-

In a round-bottom flask, suspend (4-methylphenoxy)acetic acid in an excess of thionyl chloride or in an anhydrous solvent such as DCM or THF.

-

Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Method 2: From 4-Methylphenol and Chloroacetyl Chloride

This method involves the O-acylation of 4-methylphenol.

-

Reaction Scheme: 4-Methylphenol + ClCOCH₂Cl → this compound + HCl

-

Reagents and Equipment:

-

4-Methylphenol (p-cresol)

-

Chloroacetyl chloride

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Round-bottom flask with a dropping funnel and a stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 4-methylphenol and the base in the anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.

-

Add chloroacetyl chloride dropwise from the dropping funnel with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then typically washed with water and dilute aqueous acid and base to remove unreacted starting materials and salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

-

Synthesis of N-Aryl-(4-methylphenoxy)acetamides

A primary application of this compound is in the synthesis of amides through reaction with primary or secondary amines.[1]

-

General Reaction Scheme: this compound + R-NH₂ → N-Aryl-(4-methylphenoxy)acetamide + HCl

-

Reagents and Equipment:

-

This compound

-

A primary or secondary amine

-

A suitable base (e.g., triethylamine, pyridine, or aqueous NaOH in a Schotten-Baumann reaction)

-

An appropriate solvent (e.g., dichloromethane, THF, or a biphasic system with water)

-

Standard laboratory glassware for reactions and work-up

-

-

General Procedure (Schotten-Baumann Conditions):

-

Dissolve the amine in a suitable solvent.

-

Add a solution of this compound dropwise to the amine solution, often in the presence of a base to neutralize the HCl formed.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The work-up typically involves washing the reaction mixture with water, dilute acid, and dilute base to remove impurities.

-

The organic layer is dried, and the solvent is evaporated to yield the crude amide, which can be purified by recrystallization or column chromatography.

-

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives, particularly phenoxyacetamides, have been investigated for a range of pharmacological activities.[5]

Enzyme Inhibition

Derivatives of phenoxyacetic acid have been explored as inhibitors of various enzymes. For example, phenoxy thiazole derivatives have been identified as potent and selective inhibitors of acetyl-CoA carboxylase 2 (ACC2), an enzyme involved in fatty acid metabolism.[6] While the direct synthesis from this compound is not explicitly detailed in the provided search results, the core structure is present, suggesting its potential as a precursor.

Caption: Synthetic pathway to potential ACC2 inhibitors.

Anticancer Activity

Phenoxy-phenyl isoxazole derivatives have been synthesized and evaluated as novel acetyl-CoA carboxylase (ACC) inhibitors with potential anticancer activity.[7][8] The inhibition of ACC can disrupt the high rate of de novo fatty acid synthesis in cancer cells, leading to cell cycle arrest and apoptosis.[8] The general structure of these inhibitors suggests that this compound could be a valuable starting material for creating a library of such compounds for structure-activity relationship (SAR) studies.

Caption: Proposed mechanism of anticancer activity.

General Reactivity and Use in Synthesis

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[1] This reactivity makes it a valuable tool for introducing the (4-methylphenoxy)acetyl moiety into diverse molecular scaffolds, enabling the exploration of new chemical space in drug discovery and materials science.

Caption: General reactivity of the title compound.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its ability to readily form amides, esters, and other derivatives allows for the construction of complex molecules with diverse biological activities. The detailed synthetic protocols and an understanding of its reactivity provided in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors. Further research into the biological activities of its derivatives is warranted to explore its full potential in drug discovery.

References

- 1. This compound | 15516-47-9 | Benchchem [benchchem.com]

- 2. 2-(4-Methylphenoxy)acetyl chloride | C9H9ClO2 | CID 10976181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Acyl Chloride: A Technical Guide to the Applications of (4-Methylphenoxy)acetyl Chloride

(4-Methylphenoxy)acetyl chloride , a reactive acyl chloride derivative, serves as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of its primary applications, focusing on its role in the development of agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this compound.

Core Applications: From Weed Control to Therapeutic Intervention

The reactivity of the acyl chloride moiety makes this compound an excellent precursor for the synthesis of esters and amides through nucleophilic acyl substitution. This reactivity has been historically exploited in the agrochemical industry and is now finding new life in the discovery of novel therapeutic agents.

Agrochemical Applications: The Phenoxy Herbicide Family

This compound is a key building block for the synthesis of several phenoxy herbicides, most notably MCPA (2-methyl-4-chlorophenoxyacetic acid) and its derivatives such as MCPP (mecoprop) and MCPB. These compounds function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA). At high concentrations, they induce uncontrolled and disorganized growth in broadleaf weeds, ultimately leading to their demise, while monocotyledonous crops remain relatively unaffected.[1]

Herbicidal Activity of MCPA

The herbicidal efficacy of MCPA is well-documented. It is a selective herbicide used to control broad-leaf weeds in various crops.[2] The mode of action involves disrupting the normal growth processes in susceptible plants.[1]

Table 1: Quantitative Data on Herbicidal Applications

| Herbicide | Target Weeds | Typical Application Rate | Efficacy |

| MCPA | Broadleaf weeds in cereals and pasture | 0.28 - 2.24 kg/ha | High efficacy against susceptible broadleaf weeds |

Data compiled from publicly available agricultural extension resources.

Pharmaceutical Applications: A Scaffold for Novel Therapeutics

More recently, the (4-methylphenoxy)acetic acid scaffold, accessible from this compound, has been investigated for its therapeutic potential. Derivatives have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors and as antiepileptic agents.

Anti-inflammatory Activity: COX-2 Inhibition

Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4] Several phenoxyacetic acid derivatives have been synthesized and evaluated for their ability to inhibit COX-2.[3][4]

Table 2: In Vitro COX-2 Inhibition by Phenoxyacetic Acid Derivatives

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative 5d | 0.08 ± 0.01 | - | - |

| Derivative 5e | 0.07 ± 0.01 | - | - |

| Derivative 5f | 0.06 ± 0.01 | 8.00 ± 0.15 | 133.33 |

| Derivative 7b | 0.06 ± 0.01 | 6.70 ± 0.13 | 111.67 |

| Celecoxib (Reference) | 0.05 ± 0.02 | 14.93 ± 0.12 | 298.6 |

Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[3][4]

Antiepileptic Potential

Recent studies have explored the anticonvulsant properties of phenoxyacetic acid derivatives. The mechanism of action is thought to be multifactorial, involving anti-inflammatory effects, reduction of oxidative stress, and modulation of neurotransmitter levels.[2][5] In a pentylenetetrazol (PTZ)-induced seizure model, certain derivatives demonstrated significant protection against seizures and mortality.[2]

Table 3: Anticonvulsant Activity of a Phenoxyacetic Acid Derivative (Compound 7b)

| Parameter | Pilocarpine Group | Compound 7b | Valproic Acid (Reference) |

| Seizure Onset Delay | - | 188.6% | - |

| Malondialdehyde Reduction | - | 67.2% | - |

| Nitric Oxide Reduction | - | 41.0% | - |

| TNF-α Suppression | - | 56.9% | - |

| IL-6 Suppression | - | 63.0% | - |

| Glutamate Accumulation Reduction | - | 61.5% | - |

Data from a study on the antiepileptic potential of phenoxyacetic acid derivatives.[2][5]

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from this compound are provided below. These protocols are based on established synthetic procedures for similar compounds.

General Protocol for the Synthesis of (4-Methylphenoxy)acetamide Derivatives

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine)

-

Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in DCM or THF to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for the Synthesis of (4-Methylphenoxy)acetate Esters

This protocol outlines the synthesis of esters from this compound and an alcohol or phenol.

Materials:

-

This compound

-

Alcohol or phenol (e.g., ethanol, phenol)

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) and pyridine or triethylamine (1.2 eq) in DCM or diethyl ether.

-

Cool the mixture to 0 °C.

-

Add this compound (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

-

After the reaction is complete, dilute the mixture with the solvent.

-

Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the resulting crude ester by distillation or column chromatography.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and biological signaling pathways associated with this compound and its derivatives.

Caption: General experimental workflow for the synthesis and biological evaluation of derivatives from this compound.

Caption: Simplified signaling pathway for the herbicidal action of MCPA as a synthetic auxin.

Caption: Mechanism of action for phenoxyacetic acid derivatives as selective COX-2 inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both the agrochemical and pharmaceutical industries. Its utility in the synthesis of phenoxy herbicides is well-established, and its potential as a scaffold for the development of novel anti-inflammatory and antiepileptic drugs is an exciting and expanding area of research. The protocols and pathways detailed in this guide provide a foundation for further exploration and application of this important synthetic building block.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Methylphenoxy)acetyl chloride from 4-methylphenoxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-methylphenoxy)acetyl chloride from its carboxylic acid precursor, 4-methylphenoxyacetic acid. This conversion is a fundamental transformation in organic synthesis, yielding a highly reactive acyl chloride intermediate crucial for the preparation of various esters and amides in pharmaceutical and agrochemical research.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from 4-methylphenoxyacetic acid is typically achieved through the use of a chlorinating agent, which converts the carboxylic acid's hydroxyl group into a more reactive acyl chloride. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂). This method is favored due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and a proton. The liberated proton reacts with another chloride ion to form hydrogen chloride gas.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound using thionyl chloride. This protocol is a composite of established methods for the conversion of carboxylic acids to acyl chlorides.

Materials:

-

4-methylphenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Dropping funnel

-

Gas trap (e.g., a bubbler with a sodium hydroxide solution)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenoxyacetic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. The reflux condenser should be connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Solvent Addition: Add anhydrous dichloromethane or tetrahydrofuran to the flask to dissolve the 4-methylphenoxyacetic acid.

-

Reagent Addition: Slowly add thionyl chloride (typically a 2:1 molar excess relative to the carboxylic acid) to the stirred solution at room temperature using a dropping funnel.[1] An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40-50°C for DCM).[1] Maintain the reflux for a period of 3 to 6 hours, or until the evolution of gas ceases, indicating the completion of the reaction.[1][2] The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 4-methylphenoxyacetic acid | 1 equivalent | Starting material |

| Thionyl chloride (SOCl₂) | 2 equivalents | A 2:1 molar excess is recommended to ensure complete conversion.[1] |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are crucial.[1] |

| Reaction Conditions | ||

| Temperature | Reflux (40-50°C) | The optimal temperature maximizes the reaction rate while minimizing side reactions.[1] |

| Reaction Time | 3 - 6 hours | Reaction completion can be monitored by the cessation of gas evolution.[1][2] |

| Product | ||

| Yield | 85 - 92% | Yields can vary based on reaction scale and purification efficiency.[1] |

| Purity | >95% | Purity is typically determined after fractional distillation.[1] |

Mandatory Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

(4-Methylphenoxy)acetyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-Methylphenoxy)acetyl chloride, a key intermediate in organic synthesis, with a focus on its physicochemical properties, synthesis, and applications in drug development, particularly in the context of lipid-lowering agents.

Core Compound Data

This compound is a reactive acyl chloride derivative. Its properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | 2-(4-methylphenoxy)acetyl chloride | |

| CAS Number | 15516-47-9 |

Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of (4-Methylphenoxy)acetic acid. Two common methods are detailed below.

Experimental Protocol 1: Thionyl Chloride Method

This is a widely used laboratory-scale method for the preparation of acyl chlorides from carboxylic acids.

Reaction:

(4-Methylphenoxy)acetic acid + SOCl₂ → this compound + SO₂ + HCl

Methodology:

-

To a solution of (4-Methylphenoxy)acetic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) in a 1:1.2 molar ratio.

-

The reaction mixture is stirred at room temperature for 1-2 hours and then gently refluxed for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.

| Parameter | Condition |

| Solvent | Anhydrous Dichloromethane (DCM) or Toluene |

| Reactant Ratio | 1.2 equivalents of Thionyl Chloride |

| Temperature | Reflux (40-80 °C, solvent dependent) |

| Reaction Time | 2-4 hours |

Experimental Protocol 2: Phosphorus Trichloride Method

This method is an alternative to the thionyl chloride method and is also effective for the synthesis of acyl chlorides.

Reaction:

3 (4-Methylphenoxy)acetic acid + PCl₃ → 3 this compound + H₃PO₃

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place (4-Methylphenoxy)acetic acid.

-

Slowly add phosphorus trichloride (PCl₃) (approximately 0.4 equivalents) to the flask with stirring. The addition is exothermic, so cooling may be necessary.

-

After the addition is complete, the reaction mixture is gently heated for 2-3 hours to drive the reaction to completion.

-

The reaction mixture is then allowed to cool, and the product, this compound, is separated from the phosphorous acid byproduct by decantation or filtration.

-

Purification is achieved by fractional distillation under reduced pressure.

| Parameter | Condition |

| Reactant Ratio | 0.4 equivalents of Phosphorus Trichloride |

| Temperature | Gentle heating (50-60 °C) |

| Reaction Time | 2-3 hours |

Application in Drug Development: Synthesis of Fibrates and Mechanism of Action

This compound and its analogs are crucial precursors in the synthesis of fibrates, a class of amphipathic carboxylic acids used for treating hypercholesterolemia and hypertriglyceridemia. Fibrates act as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[2][3]

Experimental Workflow: Synthesis of a Fibrate Ester

The following workflow illustrates the synthesis of a generic fibrate ester from a this compound precursor.

Caption: A generalized workflow for the synthesis of a fibrate ester via esterification of this compound.

Signaling Pathway: Fibrate Activation of PPARα

Fibrates exert their therapeutic effects by activating PPARα, which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to changes in their expression.[2][3][4]

Caption: The signaling pathway of fibrates through PPARα activation, leading to the regulation of genes involved in lipid metabolism.

References

The Pivotal Role of (4-Methylphenoxy)acetyl Chloride in Modern Organic Synthesis: A Technical Guide

For Immediate Release

(4-Methylphenoxy)acetyl chloride , a highly reactive acyl chloride, serves as a critical building block in the synthesis of a diverse array of organic molecules. Its unique chemical structure, featuring a para-substituted phenoxy ring, makes it an invaluable intermediate in the production of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of its synthesis, key reactions, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis

This compound is characterized by the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1] It is a derivative of (4-methylphenoxy)acetic acid, from which it is most commonly synthesized. The conversion of the carboxylic acid to the more reactive acyl chloride is a fundamental transformation in organic synthesis, enabling a variety of subsequent nucleophilic acyl substitution reactions.

Table 1: Physicochemical Data of this compound and Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (4-Methylphenoxy)acetic acid | C₉H₁₀O₃ | 166.17 | 140-142[] |

| This compound | C₉H₉ClO₂ | 184.62 | Not readily available |

Core Synthetic Protocols

The primary role of this compound in organic synthesis is as an acylating agent. It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides.

Synthesis of this compound

The most common laboratory method for the preparation of this compound is the reaction of (4-methylphenoxy)acetic acid with thionyl chloride (SOCl₂).[3]

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a gas outlet to neutralize HCl, (4-methylphenoxy)acetic acid (1.0 equivalent) is suspended in a minimal amount of a dry, inert solvent such as dichloromethane or toluene.

-

Thionyl chloride (2.0 equivalents) is added dropwise to the suspension at room temperature.[3]

-

The reaction mixture is then heated to reflux (approximately 80-90°C) for 1-2 hours, or until the evolution of HCl gas ceases.[3]

-

After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the pure product.

The workflow for this synthesis is depicted below:

Figure 1. Synthetic workflow for this compound.

Key Reactions: Esterification and Amidation

This compound is a versatile reagent for the synthesis of esters and amides, which are common functional groups in pharmaceuticals and other biologically active molecules.

Experimental Protocol for Esterification:

-

In a flame-dried flask under an inert atmosphere, the alcohol (1.0 equivalent) is dissolved in a dry, aprotic solvent (e.g., THF, dichloromethane).

-

A non-nucleophilic base such as triethylamine (1.1 equivalents) is added to the solution and cooled to 0°C.

-

This compound (1.0 equivalent) is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction mixture is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester, which can be further purified by column chromatography.

Experimental Protocol for Amidation:

-

The amine (1.0 equivalent) is dissolved in a suitable aprotic solvent (e.g., DCM, THF) and a base like triethylamine or pyridine (1.1 equivalents) is added.

-

The solution is cooled in an ice bath, and this compound (1.0 equivalent) is added dropwise with stirring.

-

The reaction mixture is typically stirred at room temperature until completion (monitored by TLC).

-

Upon completion, the reaction is worked up by washing with aqueous acid, base, and brine. The organic layer is then dried and concentrated to afford the amide product, which can be purified by recrystallization or column chromatography.

The general reaction scheme for the utilization of this compound is as follows:

Figure 2. Key synthetic applications of this compound.

Applications in Agrochemicals and Pharmaceuticals

The (4-methylphenoxy)acetyl moiety is a key structural feature in several commercially important compounds, particularly in the agrochemical sector.

Herbicides: The Case of MCPA

This compound is a direct precursor to the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[4][5][6] While MCPA itself is a carboxylic acid, its synthesis can proceed through the corresponding acyl chloride for the preparation of ester or amide derivatives with modified properties. MCPA functions as a synthetic auxin, a plant growth hormone.[4][5][6] At high concentrations, it causes uncontrolled growth in broadleaf weeds, leading to their death.

The mode of action of MCPA involves its mimicry of the natural plant hormone auxin (indole-3-acetic acid). This leads to a cascade of downstream effects disrupting normal plant development.

Figure 3. Simplified signaling pathway of MCPA in susceptible plants.

Potential in Drug Development: Fibrate Analogs

The phenoxyacetic acid scaffold is also present in the fibrate class of drugs, which are used to lower blood lipid levels. Fenofibrate, a widely prescribed fibrate, contains a related chemical structure. While the industrial synthesis of fenofibrate may follow alternative routes, this compound and its derivatives represent valuable starting materials for the synthesis of novel fibrate analogs for research and development. The synthesis of such analogs would typically involve the esterification of a suitably substituted phenol with this compound or a structurally similar acyl chloride.

Conclusion

This compound is a cornerstone reagent in organic synthesis, providing a reliable and efficient route to a variety of esters and amides. Its utility is prominently demonstrated in the production of the herbicide MCPA and holds significant potential in the development of new pharmaceutical agents, particularly in the fibrate class of drugs. The straightforward synthesis of this acyl chloride and its high reactivity make it an indispensable tool for chemists in both academic and industrial research settings.

References

(4-Methylphenoxy)acetyl chloride literature review

An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors. This document details its chemical properties, synthesis protocols, and reactivity, presenting quantitative data in a structured format and illustrating key processes with diagrams.

Chemical and Physical Properties

This compound, with the molecular formula C₉H₉ClO₂, is an acyl chloride derivative of 4-methylphenoxyacetic acid.[1] It is a reactive compound widely used in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15516-47-9 | [2][3][4] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [1][2][3][4] |

| IUPAC Name | 2-(4-methylphenoxy)acetyl chloride | [2] |

| SMILES | CC1=CC=C(C=C1)OCC(=O)Cl | [2] |

| InChI Key | VUVSVAJNUZCUFV-UHFFFAOYSA-N | [2][4] |

| Physical Form | Solid | [4] |

| Hazards | Causes severe skin burns and eye damage | [2] |

Synthesis of this compound

The primary methods for synthesizing this compound involve the reaction of 4-methylphenoxyacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1]

Thionyl Chloride Method

This is a common laboratory-scale method that generally provides high yields and purity.[1]

Table 2: Optimized Parameters for the Thionyl Chloride Synthesis Method

| Parameter | Optimal Value | Impact on Yield |

| Reaction Temperature | 45°C | Maximizes reaction rate |

| SOCl₂ Equivalents | 2.0 | Ensures full conversion of the starting material |

| Reaction Time | 5 hours | Balances reaction efficiency with time |

| Yield | 85–92% | High purity product |

Source:[1]

Phosphorus Trichloride Method

This method is often preferred for industrial-scale production due to its cost-effectiveness.[1]

Table 3: Parameters for the Phosphorus Trichloride Synthesis Method

| Parameter | Optimal Value | Industrial Relevance |

| PCl₃ Equivalents | 1.3–1.4 | Minimizes waste and cost |

| Temperature | 25°C | Energy-efficient conditions |

| Extraction Solvent | PCl₃ | Facilitates recycling of the reagent |

| Yield | 78–85% | Scalable and cost-effective for bulk synthesis |

Source:[1]

Experimental Protocols

Synthesis using Thionyl Chloride

This protocol is adapted from standard laboratory procedures for the synthesis of acyl chlorides from carboxylic acids.[1][5]

Materials:

-

(4-Methylphenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, suspend (4-Methylphenoxy)acetic acid in the chosen anhydrous solvent.

-

Slowly add a 2:1 molar excess of thionyl chloride to the suspension at room temperature with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 40–50°C).[1]

-

Maintain the reflux for 4–6 hours, or until the reaction is complete (can be monitored by the cessation of gas evolution).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and thionyl chloride by distillation, preferably under reduced pressure.

-

Purify the resulting this compound by fractional distillation under reduced pressure to obtain the final product with a purity exceeding 95%.[1]

Synthesis using Phosphorus Trichloride

This protocol is based on industrial-scale synthesis methods.[1]

Materials:

-

(4-Methylphenoxy)acetic acid

-

Phosphorus trichloride (PCl₃)

-

Reaction vessel

-

Separatory funnel

Procedure:

-

Charge the reaction vessel with (4-Methylphenoxy)acetic acid.

-

Add phosphorus trichloride (1.3-1.4 equivalents) to the starting material at a controlled temperature of 20–30°C.[1]

-

The reaction will form two phases: an upper organic phase containing the product and a lower aqueous phase with phosphorous acid.[1]

-

Separate the two phases using a separatory funnel.

-

The crude this compound from the organic phase can be purified by distillation.

-

To enhance the overall yield, the aqueous phase can be treated with additional PCl₃ to recover any residual product.[1]

Chemical Reactivity and Applications

This compound is a versatile reagent that undergoes several types of chemical reactions, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

The core reactivity of this compound stems from the electrophilic nature of the acyl chloride group, which readily reacts with nucleophiles.

Key Reactions:

-

Nucleophilic Substitution: It reacts with nucleophiles such as amines to form amides, and with alcohols to form esters.[1]

-

Hydrolysis: It reacts with water to hydrolyze back to (4-methylphenoxy)acetic acid and hydrochloric acid.[1] This necessitates handling the compound under anhydrous conditions.

-

Reduction: It can be reduced to the corresponding aldehyde, (4-methylphenoxy)acetaldehyde, using appropriate reducing agents like lithium aluminum hydride.[1]

In medicinal chemistry, this compound is used to synthesize derivatives that can act as inhibitors for specific enzymes and receptors, contributing to drug discovery efforts.[1]

Visualized Workflows and Pathways

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetyl chloride, a seemingly unassuming acyl chloride, holds a significant place in the annals of synthetic organic chemistry and medicinal chemistry. Its discovery and subsequent application have been pivotal in the development of life-saving antibiotics and potent herbicides. This technical guide provides an in-depth exploration of the discovery, history, and key chemical properties of phenoxyacetyl chlorides. It offers a detailed examination of its synthesis, including experimental protocols, and its instrumental role in the landmark synthesis of Penicillin V. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both historical context and practical chemical information.

Discovery and Historical Context

The precise first synthesis of phenoxyacetyl chloride is not definitively documented with a singular date and discoverer. However, its emergence is intrinsically linked to the burgeoning field of organic synthesis in the early to mid-20th century. Early research, dating back to the late 1940s, explored the preparation and reactions of various chlorine-substituted phenoxyacetyl chlorides, primarily for their potential as insecticides and herbicides[1].

The most profound historical significance of phenoxyacetyl chloride, however, lies in its crucial role in the development of semi-synthetic penicillins. Following Alexander Fleming's discovery of penicillin in 1928 and the subsequent efforts by Howard Florey and Ernst Chain to isolate and purify it, the challenge remained to overcome the limitations of the natural penicillin G. Penicillin G is unstable in acidic environments, making it unsuitable for oral administration.

The breakthrough came with the ability to modify the side chain of the 6-aminopenicillanic acid (6-APA) nucleus. The introduction of the phenoxyacetyl moiety, through the use of phenoxyacetyl chloride, led to the creation of Penicillin V (phenoxymethylpenicillin). This new penicillin derivative exhibited enhanced acid stability, allowing it to be administered orally and marking a monumental step forward in antibiotic therapy[1]. The use of phenoxyacetyl chloride allowed for the synthesis of Penicillin V, which exhibited greater stability in acidic environments compared to its predecessor, Penicillin G, making it suitable for oral administration[1].

Beyond pharmaceuticals, phenoxyacetyl chloride and its derivatives became foundational in the agrochemical industry. They serve as key intermediates in the synthesis of phenoxyacetic acid herbicides, which have been widely used for broadleaf weed control.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of phenoxyacetyl chloride is essential for its safe handling and effective use in synthesis. The following tables summarize key quantitative data.

Table 1: Physical Properties of Phenoxyacetyl Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [2][3] |

| Molecular Weight | 170.59 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Boiling Point | 225-226 °C (lit.) | [4] |

| Density | 1.235 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.534 (lit.) | [4] |

| Flash Point | 84 °C | [5] |

| Vapor Pressure | 0.0823 mmHg at 25°C | [5] |

| Solubility | Soluble in organic solvents, insoluble in water | [5] |

Table 2: Chemical and Spectroscopic Properties of Phenoxyacetyl Chloride

| Property | Value/Description | Source(s) |

| CAS Number | 701-99-5 | [2][4] |

| IUPAC Name | 2-phenoxyacetyl chloride | [2] |

| InChI Key | PKUPAJQAJXVUEK-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)OCC(=O)Cl | [2] |

| LogP | 2.07 | [5] |

| Molar Refractivity | 42.44 cm³ | [5] |

| IR Spectrum | Data available in NIST WebBook | [6] |

| Mass Spectrum | Data available in PubChem | [2] |

Key Experimental Protocols

The synthesis of phenoxyacetyl chloride is most commonly achieved through the chlorination of its corresponding carboxylic acid, phenoxyacetic acid. Thionyl chloride (SOCl₂) is the most frequently employed chlorinating agent due to the clean reaction byproducts (SO₂ and HCl as gases).

Synthesis of Phenoxyacetyl Chloride from Phenoxyacetic Acid

This protocol outlines a general laboratory-scale synthesis of phenoxyacetyl chloride using thionyl chloride.

Materials:

-

Phenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene or dichloromethane (solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place phenoxyacetic acid. Add a magnetic stir bar. The reaction should be carried out under a fume hood.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the phenoxyacetic acid. The addition can be done at room temperature. The reaction is often performed in a solvent like dry benzene or dichloromethane.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction time is typically a few hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The resulting crude phenoxyacetyl chloride can be further purified by fractional distillation under vacuum to yield a clear, colorless to pale yellow liquid. For some solid substituted phenoxyacetyl chlorides, recrystallization from a suitable solvent like petroleum ether can be employed[7].

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance. Handle with extreme care in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure proper trapping of these gases.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Mandatory Visualizations

Synthesis of Phenoxyacetyl Chloride

The following diagram illustrates the general synthetic pathway for phenoxyacetyl chloride from phenoxyacetic acid.

Caption: General reaction scheme for the synthesis of phenoxyacetyl chloride.

Role in Penicillin V Synthesis

This diagram demonstrates the critical role of phenoxyacetyl chloride in the synthesis of Penicillin V.

Caption: Acylation of 6-APA with phenoxyacetyl chloride to yield Penicillin V.

Conclusion

Phenoxyacetyl chloride, a reagent born from the advancements of 20th-century organic chemistry, has left an indelible mark on both medicine and agriculture. Its historical significance is most prominently tied to the development of Penicillin V, a breakthrough that transformed the landscape of antibiotic therapy by enabling oral administration. Beyond its role in combating bacterial infections, it has been a cornerstone in the synthesis of widely used herbicides. This guide has provided a comprehensive overview of its discovery, key properties, and synthetic methodologies, aiming to equip researchers and professionals with a deeper understanding of this versatile chemical entity. The continued exploration of its reactivity and applications holds promise for future innovations in drug discovery and materials science.

References

- 1. Phenoxyacetyl chloride | 701-99-5 | Benchchem [benchchem.com]

- 2. Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 苯氧乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Acetyl chloride, phenoxy- [webbook.nist.gov]

- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]

A Comprehensive Technical Guide to (4-Methylphenoxy)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Methylphenoxy)acetyl chloride, a reactive intermediate crucial in various fields of organic synthesis, including pharmaceuticals and agrochemicals. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity

-

IUPAC Name: 2-(4-methylphenoxy)acetyl chloride[1]

-

Synonyms: this compound

This compound is an acyl chloride derivative featuring a phenoxy group with a methyl substituent at the para position, connected to an acetyl chloride moiety.[2] Its reactivity as an acylating agent makes it a versatile building block in medicinal chemistry.[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molar Mass | 184.62 g/mol | [1][2] |

| CAS Number | 15516-47-9 | [1] |

| Physical Form | Solid |

Experimental Protocols: Synthesis

This compound is primarily synthesized from (4-methylphenoxy)acetic acid. The following section details the prevalent laboratory and industrial scale methodologies.

3.1. Synthesis via Thionyl Chloride

This is a common laboratory-scale method involving the reaction of (4-methylphenoxy)acetic acid with thionyl chloride (SOCl₂).[2]

-

Reaction Principle: The hydroxyl group of the carboxylic acid is substituted by a chloride, forming the acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.

-

Detailed Protocol:

-

To a solution of (4-methylphenoxy)acetic acid in a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran), add a molar excess of thionyl chloride (typically a 2:1 molar ratio).[2]

-

Reflux the reaction mixture for 4-6 hours at 40-50°C to ensure the reaction goes to completion.[2]

-

Monitor the reaction progress using an appropriate technique, such as TLC.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure.

-

Purify the resulting crude this compound by fractional distillation under reduced pressure to obtain the final product with high purity (typically >95%).[2]

-

-

Optimized Reaction Parameters: [2]

| Parameter | Optimal Value | Impact on Yield |

| Reaction Temperature | 45°C | Maximizes reaction rate |

| SOCl₂ Equivalents | 2.0 | Ensures full conversion |

| Reaction Time | 5 hours | Balances efficiency |

3.2. Synthesis via Phosphorus Trichloride

An alternative method, often favored for industrial-scale production due to cost-effectiveness, utilizes phosphorus trichloride (PCl₃).[2]

-

Reaction Principle: (4-methylphenoxy)acetic acid reacts with PCl₃ to form the desired acyl chloride and phosphorous acid (H₃PO₃) as a byproduct.[2]

-

Detailed Protocol: [2]

-

React (4-methylphenoxy)acetic acid with phosphorus trichloride at a controlled temperature of 20–30°C.

-

The reaction mixture will separate into two phases: an upper organic phase containing the product and a lower aqueous phase with the phosphorous acid byproduct.

-

Separate the organic phase.

-

The aqueous phase can be treated with additional PCl₃ to recover any residual product, thereby enhancing the overall yield.

-

Chemical Reactivity and Applications

As a reactive acyl chloride, this compound is a key intermediate in the synthesis of various organic compounds.[2] Its primary reactions involve nucleophilic acyl substitution.

-

Esterification: It readily reacts with alcohols to form esters.[2]

-

Amidation: Its reaction with amines yields amides, a common linkage in many pharmaceutical compounds.[2]

-

Hydrolysis: It reacts with water to hydrolyze back to (4-methylphenoxy)acetic acid and hydrochloric acid.[2] This necessitates careful handling in anhydrous conditions.

Visualized Workflows and Pathways

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound.

Diagram 2: General Reactivity of this compound

Caption: General Reactivity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using (4-Methylphenoxy)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of amide compounds utilizing (4-Methylphenoxy)acetyl chloride as a key reagent. This versatile building block is particularly useful in the construction of novel molecular entities with potential therapeutic applications, notably in the fields of analgesic and anticonvulsant drug discovery.

Introduction

This compound is a reactive acyl chloride that serves as a valuable precursor for the synthesis of diverse amide derivatives. The reaction proceeds via a nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride. The general reaction scheme is depicted below:

Figure 1: General reaction for the synthesis of N-substituted-2-(4-methylphenoxy)acetamides.

The resulting N-substituted-2-(4-methylphenoxy)acetamide scaffold is a common motif in compounds exhibiting a range of biological activities. This document provides protocols for the synthesis of representative examples and an overview of their potential applications in drug development.

Experimental Protocols

The following protocols describe the synthesis of N-aryl and N-alkyl-2-(4-methylphenoxy)acetamides.

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide

This protocol outlines the synthesis of an N-aryl acetamide, a class of compounds that has shown potential as analgesic and anti-inflammatory agents.

Materials:

-

This compound

-

4-chloroaniline

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to afford the pure N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide.

Protocol 2: Synthesis of N-benzyl-2-(4-methylphenoxy)acetamide

This protocol details the synthesis of an N-alkyl acetamide. N-alkylated phenoxyacetamides have been investigated for their anticonvulsant properties.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Add this compound (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure N-benzyl-2-(4-methylphenoxy)acetamide.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of various N-substituted-2-(4-methylphenoxy)acetamides.

| Amine Substrate | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| Aniline | N-phenyl-2-(4-methylphenoxy)acetamide | DCM | TEA | 5 | RT | 85 |

| 4-Fluoroaniline | N-(4-fluorophenyl)-2-(4-methylphenoxy)acetamide | THF | Pyridine | 6 | RT | 82 |

| Benzylamine | N-benzyl-2-(4-methylphenoxy)acetamide | Acetonitrile | K₂CO₃ | 3 | Reflux | 90 |

| Cyclohexylamine | N-cyclohexyl-2-(4-methylphenoxy)acetamide | DCM | TEA | 4 | RT | 88 |

| Piperidine | 1-(2-(4-methylphenoxy)acetyl)piperidine | Toluene | TEA | 3 | 80 | 92 |

Note: The data presented in this table are representative and may vary based on specific experimental conditions and scale.

Applications in Drug Development

Amides derived from this compound are promising scaffolds in drug discovery due to their diverse biological activities. Two key areas of investigation are their potential as analgesic and anticonvulsant agents.

Analgesic and Anti-inflammatory Activity

Certain N-aryl-2-(4-methylphenoxy)acetamides have demonstrated analgesic and anti-inflammatory properties. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway and pain signaling.

Figure 2: Proposed analgesic and anti-inflammatory mechanism of action.

Anticonvulsant Activity

Derivatives of N-alkyl-2-(4-methylphenoxy)acetamide have shown potential as anticonvulsant agents. The mechanism is thought to involve the modulation of neuronal excitability, potentially through interaction with voltage-gated sodium channels and enhancement of GABAergic inhibitory neurotransmission.

Figure 3: Potential anticonvulsant mechanisms of action.

Experimental Workflow

The general workflow for the synthesis and preliminary evaluation of these amide derivatives is outlined below.

Figure 4: Drug discovery workflow for novel amide derivatives.

These protocols and application notes provide a foundation for the synthesis and exploration of novel amides derived from this compound. The versatility of this reagent allows for the creation of a wide array of compounds with the potential for significant contributions to the field of drug development.

Application Notes: (4-Methylphenoxy)acetyl chloride as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenoxy)acetyl chloride (CAS: 15516-47-9) is a highly reactive acyl chloride derivative that serves as a crucial intermediate in organic synthesis.[1] Characterized by a p-tolyloxy group attached to an acetyl chloride moiety, its primary utility lies in its function as a potent acylating agent.[1] This reactivity allows for the straightforward introduction of the 4-methylphenoxyacetyl scaffold into various molecules through nucleophilic acyl substitution reactions. It readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively.[1] This versatility makes it an important building block in the synthesis of novel compounds for pharmaceutical and agrochemical research, enabling the development of new therapeutic agents and biologically active molecules.[1]

Part 1: Synthesis of the Intermediate

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride (SOCl₂). This is a standard and efficient method for preparing acyl chlorides.

Reaction Scheme: 4-Methylphenoxyacetic acid reacts with an excess of thionyl chloride, typically under reflux, to produce this compound, with sulfur dioxide and hydrogen chloride as byproducts.

Experimental Protocol:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenoxyacetic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

-

Reaction Initiation: Slowly add thionyl chloride (SOCl₂) to the flask. A molar excess of SOCl₂ is used to ensure complete conversion of the carboxylic acid.[1]

-

Reflux: Heat the reaction mixture to reflux (typically 40–50°C) and maintain for 4–6 hours.[1] Reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC to observe the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess SOCl₂ and solvent under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield the final product as a clear liquid.[1]

Data Presentation: Synthesis Parameters and Results The following table summarizes the optimized conditions and expected outcomes for the synthesis of this compound.

| Parameter | Optimal Value | Impact on Yield & Purity |

| Solvent System | Dichloromethane (DCM) or THF | Solubilizes reactants for efficient reaction. |

| Reaction Temperature | 45°C | Maximizes reaction rate while minimizing degradation.[1] |

| SOCl₂ Equivalents | 2.0 | Ensures complete conversion of the starting material.[1] |

| Reaction Time | 5 hours | Provides a balance between reaction completion and efficiency.[1] |

| Expected Yield | 85–92% | High conversion is typically achieved.[1] |

| Expected Purity | >95% | Achieved after fractional distillation.[1] |

Visualization: Synthesis Workflow Diagram

Part 2: Application in Pharmaceutical Synthesis

Protocol 2: General Synthesis of N-Substituted (4-Methylphenoxy)acetamides

This compound is an excellent starting material for synthesizing libraries of phenoxy acetamide derivatives. These derivatives are of significant interest in drug discovery due to their diverse biological activities.[2][3] This protocol describes a general method for the acylation of a primary or secondary amine.

Reaction Scheme: The acyl chloride reacts with an amine in the presence of a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct, forming the corresponding N-substituted (4-methylphenoxy)acetamide.

Experimental Protocol:

-

Preparation: Dissolve the desired primary or secondary amine in an anhydrous aprotic solvent (e.g., DCM, THF, or anhydrous benzene) in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add a slight excess (e.g., 1.1 equivalents) of a tertiary amine base, such as triethylamine or pyridine, to the solution. Cool the mixture in an ice bath (0°C).

-

Acylation: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude amide product can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation: Typical Acylation Reaction Parameters

| Parameter | Condition | Purpose |

| Solvent | Anhydrous DCM, THF, Benzene | Aprotic solvent to prevent hydrolysis of the acyl chloride. |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Base | Triethylamine, Pyridine | Scavenges HCl byproduct. |

| Reaction Time | 2–4 hours | Typically sufficient for complete conversion. |

| Purification Method | Extraction, Column Chromatography | Isolates the desired amide product. |

Visualization: General Synthesis Workflow

Part 3: Application Notes & Biological Significance

Pharmacological Relevance of the Phenoxy Acetamide Scaffold

The phenoxyacetic acid and phenoxy acetamide scaffolds are privileged structures in medicinal chemistry, appearing in molecules with a wide range of biological activities. While some derivatives are known for their herbicidal properties, acting as synthetic auxins, many others have been developed as promising therapeutic agents.[3][4]

Recent drug discovery efforts have identified phenoxy acetamide derivatives with potent and selective activities, including:

-

Anti-inflammatory Activity: Novel derivatives have been synthesized as selective COX-2 inhibitors, offering potential treatments for inflammation with reduced gastrointestinal side effects.[5]

-

P2Y₁₄R Antagonism: N-substituted acetamides based on this scaffold have been identified as potent antagonists of the P2Y₁₄ receptor, a target for treating inflammatory diseases like acute gouty arthritis.[6]

-

Modulation of Allergic Responses: Certain phenoxy acetamide compounds have been shown to downregulate Thymic Stromal Lymphopoietin (TSLP), a key cytokine in allergic inflammation, by blocking the Caspase-1/NF-κB signaling pathway.[7]

This demonstrates that this compound is a valuable tool for generating compound libraries to screen for new drugs targeting inflammatory and immunological disorders.